

Comparative Analysis of Allosteric MALT1 Inhibitors: A Focus on Safimaltib

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Compound of Interest

Compound Name: *Safimaltib*

Cat. No.: *B8196047*

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This guide provides a detailed comparative analysis of **Safimaltib** (JNJ-67856633), a first-in-class, orally active, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease.[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF- κ B pathway, a central driver in various B-cell lymphomas.[2] Allosteric inhibition of MALT1 represents a promising therapeutic strategy for these malignancies. This document compares **Safimaltib** with other notable allosteric MALT1 inhibitors, presenting available experimental data to facilitate informed research and development decisions.

Mechanism of Action: Allosteric Inhibition of MALT1

MALT1, a paracaspase, possesses both scaffolding and proteolytic functions that are critical for downstream NF- κ B signaling. Allosteric inhibitors of MALT1, including **Safimaltib** and its counterparts, bind to a site distinct from the active site, located at the interface of the caspase-like and Ig3 domains.[3] This binding event induces a conformational change that locks the enzyme in an inactive state, thereby preventing substrate cleavage and subsequent signal transduction. This mode of inhibition offers potential advantages in terms of selectivity over other proteases.

Quantitative Comparison of Allosteric MALT1 Inhibitors

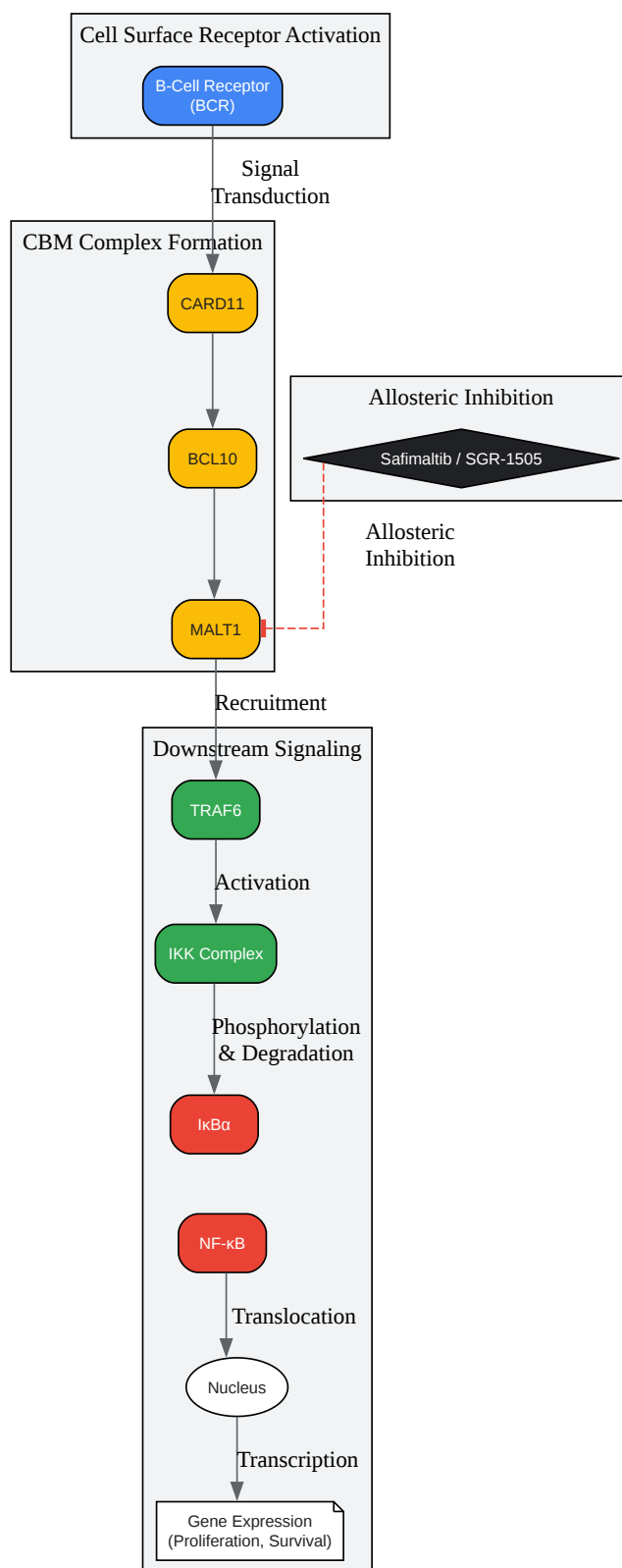
While direct binding affinity data such as dissociation constants (Kd) for **Safimaltib** and its primary competitor, SGR-1505, are not publicly available, a comparison of their half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) from various assays demonstrates their potent activity.

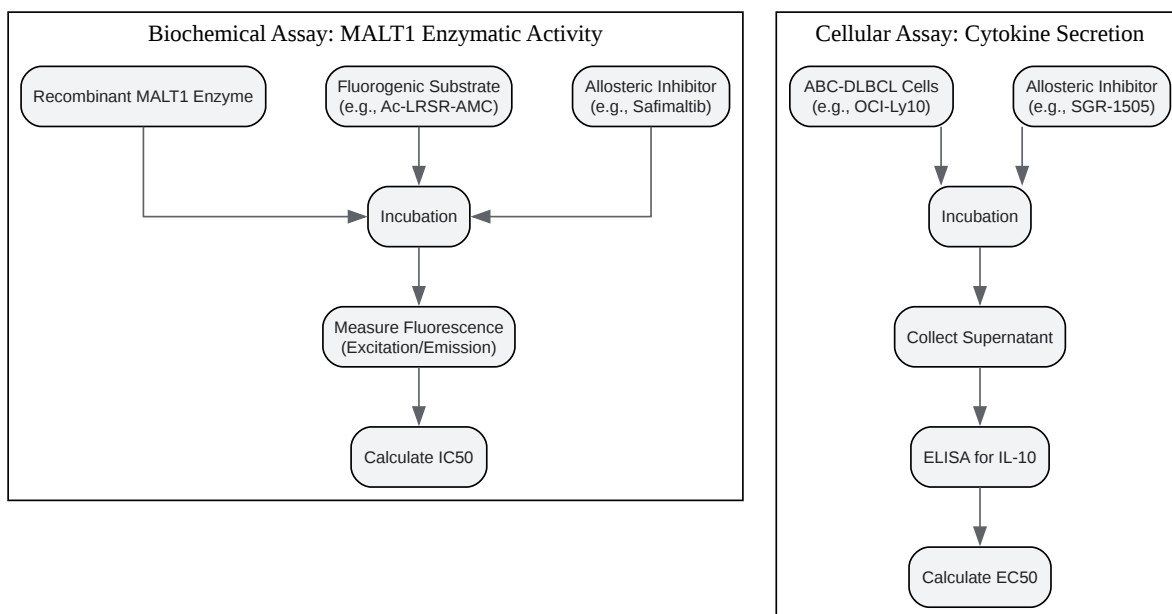
Compound	Assay Type	Target/Cell Line	IC50 / EC50	Reference
Safimaltib (JNJ-67856633)	Human Primary T-cell based assay	MALT1	SGR-1505 is ~10-fold more potent	[4]
ABC-DLBCL cell proliferation	OCI-Ly3, OCI-Ly10, HBL-1, TMD8	~0.2-0.5 μ M (GI50)	[5]	
SGR-1505	Biochemical Assay	MALT1 enzymatic activity	1.3 nM (IC50)	[4]
Cellular Assay	ABC-DLBCL cell lines	22 - 71 nM (IC50)	[4]	
Cellular Assay	OCI-LY10	<10 nM (IC50, MALT1 inhibition)	[6]	
Cellular Assay	OCI-LY10	10-100 nM (IC50, IL-10 secretion)	[6]	
Whole Blood Assay	Cytokine Release	843 - 1744 nM (EC50)	[4]	
MLT-748	Biochemical Assay	MALT1	5 nM (IC50)	[7]
MI-2	Biochemical Assay	MALT1	5.84 μ M (IC50)	[7]

Note: GI50 refers to the concentration for 50% growth inhibition.

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. In silico study on identification of novel MALT1 allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schroedinger's MALT1 inhibitor shows preclinical activity in B cell tumors | BioWorld [bioworld.com]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
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